molecular formula C9H9N3 B12953443 Cinnolin-7-ylmethanamine

Cinnolin-7-ylmethanamine

Cat. No.: B12953443
M. Wt: 159.19 g/mol
InChI Key: VMVRRFUAAYXOAW-UHFFFAOYSA-N
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Description

Cinnolin-7-ylmethanamine: is a heterocyclic organic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a cinnoline ring attached to a methanamine group, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization of Arenediazonium Salts: One of the principal methods for synthesizing cinnoline derivatives involves the cyclization of arenediazonium salts.

    Aryl Hydrazones and Aryl Hydrazines: Another approach involves the use of aryl hydrazones and aryl hydrazines as precursors.

    Reductive Methods: Reductive methods are also employed for the synthesis of polycondensed derivatives of cinnoline.

Industrial Production Methods: Industrial production of cinnolin-7-ylmethanamine typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Cinnolin-7-ylmethanamine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the cinnoline ring.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles and electrophiles, depending on the specific reaction

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized cinnoline derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: Cinnolin-7-ylmethanamine is used as a building block in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as a fluorescent probe for mitochondrial staining. Its ability to selectively stain mitochondria makes it a valuable tool for studying cellular processes .

Medicine: this compound and its derivatives have shown promise as potential therapeutic agents. They exhibit various biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable compound for various industrial applications .

Mechanism of Action

The mechanism of action of cinnolin-7-ylmethanamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with mitochondrial proteins, leading to changes in mitochondrial function and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: Cinnolin-7-ylmethanamine is unique due to its specific cinnoline ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

cinnolin-7-ylmethanamine

InChI

InChI=1S/C9H9N3/c10-6-7-1-2-8-3-4-11-12-9(8)5-7/h1-5H,6,10H2

InChI Key

VMVRRFUAAYXOAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=N2)CN

Origin of Product

United States

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